1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Description
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2/c1-9-7-11(8-18)10(2)17(9)12-3-5-13(6-4-12)19-14(15)16/h3-8,14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDQXWJVLHVXDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC(F)F)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Aldehyde Formation: The carbaldehyde group can be introduced through a Vilsmeier-Haack reaction, where a formylating reagent reacts with the pyrrole ring.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized via sequential functionalization of the pyrrole core. Key steps include:
b. Vilsmeier-Haack Formylation
The aldehyde group at position 3 is introduced via Vilsmeier-Haack conditions, where phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generate an electrophilic formylating agent . The reaction selectively targets the pyrrole’s α-position due to electron-donating methyl groups directing substitution.
Reactivity of the Aldehyde Group
The carbaldehyde moiety is the most reactive site, enabling diverse transformations:
a. Reductive Amination
The aldehyde reacts with primary or secondary amines (e.g., cyclohexylamine) in the presence of sodium triacetoxyborohydride (Na(AcO)₃BH) to form secondary amines (Table 1) .
Table 1: Reductive Amination Products
| Amine Reagent | Product Structure | Yield (%) | Reference |
|---|---|---|---|
| Cyclohexylamine | N-Cyclohexyl-pyrrole derivative | 65–78 | |
| Boc-Protected Guanidine | Guanidine-functionalized pyrrole | 52 |
b. Nucleophilic Additions
-
Grignard Reagents : The aldehyde undergoes nucleophilic attack by organomagnesium reagents (e.g., RMgX) to form secondary alcohols .
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Wittig Reaction : Reacts with ylides to introduce alkenes, though steric hindrance from methyl groups may limit efficiency .
c. Oxidation and Reduction
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Oxidation : The aldehyde is oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.
-
Reduction : Sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol .
Electrophilic Aromatic Substitution
The electron-rich pyrrole ring facilitates electrophilic substitution, though steric hindrance from methyl and aryl groups limits reactivity:
| Reaction Type
Scientific Research Applications
Chemistry
1-[4-(Difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde serves as a building block in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical development. Its unique structure allows for modifications that can lead to compounds with enhanced biological activity.
Biology
Research indicates that this compound exhibits potential biological activities:
- Anticancer Properties: Preliminary studies have shown that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, similar pyrrole derivatives have demonstrated enhanced efficacy against breast cancer cell lines when combined with standard chemotherapy agents. Case Study: A study on pyrrole derivatives indicated significant cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cells, suggesting potential for combination therapies in resistant cancer types.
-
Antimicrobial Activity: The compound has shown promising results against both Gram-positive and Gram-negative bacteria. A comparative analysis revealed that compounds with electron-withdrawing groups like difluoromethoxy exhibit enhanced antimicrobial properties.
Table 1: Antimicrobial Activity Comparison
Compound MIC (μg/mL) against E. coli MIC (μg/mL) against S. aureus This compound < 10 < 20 Other Pyrrole Derivative A < 15 < 25 Other Pyrrole Derivative B < 30 < 35
Medicine
Ongoing research aims to explore its therapeutic potential, particularly in targeting specific molecular pathways involved in diseases. The lipophilicity conferred by the difluoromethoxy group may enhance cellular uptake, allowing the compound to interact effectively with biological macromolecules.
Industrial Applications
In industry, this compound is utilized in developing materials with specific properties such as polymers and coatings. Its unique chemical structure allows for modifications that can tailor physical properties for various applications.
Mechanism of Action
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to inhibition or modulation of enzyme activity. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
This section compares the target compound with four structurally related pyrrole-3-carbaldehydes, focusing on substituent variations, molecular properties, and commercial relevance.
Structural and Molecular Data
Key Observations:
The 2,6-dichloro-4-(trifluoromethyl)phenyl analog (CAS: 144890-91-5) has a higher molecular weight (336.15 g/mol) due to chlorine and trifluoromethyl groups, which may improve lipid solubility and metabolic stability .
Commercial Availability :
- The target compound and its 2,4-dimethylphenyl analog (CAS: 328028-87-1) are listed in chemical catalogs but marked as discontinued, suggesting niche or experimental use .
- The 4-isopropylphenyl derivative (CAS: 872136-15-7) is referenced in specialized databases, indicating its utility in synthetic organic chemistry .
Comparative Reactivity
- The aldehyde group at the 3-position of the pyrrole ring is reactive toward nucleophiles, enabling conjugation with amines or hydrazines to form Schiff bases or hydrazones. This reactivity is conserved across all analogs .
- Substituents like trifluoromethyl or chlorine (in CAS: 144890-91-5) may sterically hinder reactions at the aldehyde site compared to smaller groups like methyl .
Biological Activity
1-[4-(Difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a pyrrole derivative with the CAS number 923749-90-0, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that includes a difluoromethoxy group and a pyrrole ring, which are known to influence its reactivity and biological properties.
Anticancer Properties
Research has indicated that pyrrole derivatives exhibit significant anticancer activity. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study focused on the effects of similar pyrrole derivatives on breast cancer cells (MCF-7 and MDA-MB-231) demonstrated that compounds with structural similarities to this compound could enhance the efficacy of standard chemotherapy agents like doxorubicin, suggesting a potential for combination therapies in resistant cancer types .
Antimicrobial Activity
Pyrrole derivatives are also recognized for their antimicrobial properties. A comparative analysis of various pyrrole compounds revealed that those with electron-withdrawing groups, such as difluoromethoxy, displayed enhanced activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (μg/mL) against E. coli | MIC (μg/mL) against S. aureus |
|---|---|---|
| This compound | < 10 | < 20 |
| Other Pyrrole Derivative A | < 15 | < 25 |
| Other Pyrrole Derivative B | < 30 | < 35 |
The biological activity of this compound is hypothesized to stem from its ability to interact with biological macromolecules, including proteins and nucleic acids. The difluoromethoxy group may enhance lipophilicity and facilitate cellular uptake, while the pyrrole ring could participate in π-stacking interactions with DNA or RNA.
Safety and Toxicity
While the potential therapeutic benefits are promising, safety assessments are crucial. Toxicological studies on related compounds indicate that careful consideration must be given to dosage and administration routes to minimize adverse effects.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, and how can reaction conditions be optimized?
- Methodology : A multi-step approach is typically employed, starting with the formation of the pyrrole core via Paal-Knorr or Hantzsch synthesis. The difluoromethoxyphenyl group can be introduced via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura). Optimization involves adjusting catalysts (e.g., palladium for cross-coupling), temperature (80–120°C), and solvent polarity (DMF or THF) to enhance yield. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures purity .
Q. How can X-ray crystallography and software like SHELX determine the crystal structure of this compound?
- Methodology : Single-crystal X-ray diffraction is used to resolve the 3D structure. Data collection requires high-quality crystals grown via slow evaporation. SHELXT (for structure solution) and SHELXL (for refinement) are critical for interpreting diffraction data. Hydrogen bonding and π-stacking interactions are analyzed using Olex2 or Mercury. Validation metrics (R-factor, displacement parameters) ensure accuracy .
Q. Which analytical techniques are effective for assessing purity and structural integrity?
- Methodology :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 220–280 nm) quantify purity (>95% recommended).
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aldehyde proton at ~9.8 ppm, difluoromethoxy CF₂ at ~55 ppm in ¹⁹F NMR).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. for C₁₅H₁₄F₂NO₂: 294.10 g/mol) .
Advanced Research Questions
Q. What strategies are used to analyze structure-activity relationships (SAR) for fluorinated pyrrole derivatives in pharmacological contexts?
- Methodology :
- Bioisosteric Replacement : Compare difluoromethoxy with other electron-withdrawing groups (e.g., trifluoromethyl) to assess potency changes.
- In Vitro Assays : Test against enzyme targets (e.g., kinases, cytochrome P450) using fluorescence polarization or calorimetry.
- Computational Docking : Molecular dynamics simulations (AutoDock, Schrödinger) predict binding affinities to receptors like GPCRs or ion channels .
Q. How can computational modeling predict reactivity or biological targets of this compound?
- Methodology :
- DFT Calculations : Gaussian or ORCA software models frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- QSAR Models : Train datasets on fluorinated pyrroles to correlate substituents with logP, solubility, or IC₅₀ values.
- Pharmacophore Mapping : Identify key motifs (e.g., aldehyde, fluorinated aryl) for target engagement using Phase or MOE .
Q. What methodological considerations are critical when designing in vitro assays for antimalarial/anticancer potential?
- Methodology :
- Cell Viability Assays : Use MTT or resazurin in Plasmodium falciparum (antimalarial) or cancer cell lines (e.g., HepG2, MCF-7). Include positive controls (artemisinin, doxorubicin).
- Mechanistic Studies : Measure caspase-3 activation (apoptosis) or lactate dehydrogenase release (membrane integrity).
- Dose-Response Curves : Calculate EC₅₀ values with nonlinear regression (GraphPad Prism) .
Q. How does the difluoromethoxy group influence physicochemical properties, and how are these effects quantified?
- Methodology :
- Lipophilicity : Measure logP via shake-flask (octanol/water) or HPLC-derived methods. Compare with non-fluorinated analogs.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
- Electron Effects : IR spectroscopy or XPS assess electron-withdrawing impact on aromatic ring reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
